3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is an organic compound characterized by its unique pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary targets of the compound “3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” are currently unknown
Mode of Action
Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .
Biochemical Pathways
Trifluoromethyl-containing compounds are widely used in pharmaceuticals and agrochemicals, indicating that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The trifluoromethyl group can influence these properties by increasing the compound’s lipophilicity, which may enhance absorption and distribution .
Result of Action
Given the wide use of trifluoromethyl-containing compounds in pharmaceuticals, it is likely that this compound could have diverse effects depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be prepared by reacting 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with trifluoroacetic acid and hydrazine hydrate.
Substitution Reaction: The resulting pyrazole derivative undergoes a substitution reaction with 3-bromopropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to hydrogenated derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Products include imines or nitroso derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for developing new therapeutics.
Industry
In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides or fungicides due to their ability to interact with biological targets in plants and fungi.
Comparison with Similar Compounds
Similar Compounds
3-[4-chloro-5-methyl-1H-pyrazol-1-yl]propan-1-amine: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine: Similar structure but without the methyl group, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both trifluoromethyl and chloro groups in 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine makes it unique. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro group can participate in various substitution reactions, providing versatility in chemical synthesis and potential biological activity.
This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3N3/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13/h2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCLUXPHPVQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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